2-Iodo-1,3-bis(2-methoxyphenyl)benzene
Description
Structure
3D Structure
Properties
CAS No. |
201734-86-3 |
|---|---|
Molecular Formula |
C20H17IO2 |
Molecular Weight |
416.3 g/mol |
IUPAC Name |
2-iodo-1,3-bis(2-methoxyphenyl)benzene |
InChI |
InChI=1S/C20H17IO2/c1-22-18-12-5-3-8-14(18)16-10-7-11-17(20(16)21)15-9-4-6-13-19(15)23-2/h3-13H,1-2H3 |
InChI Key |
HVYCVAFNBSDPMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C(=CC=C2)C3=CC=CC=C3OC)I |
Origin of Product |
United States |
Chiral Ligand Controlled Asymmetric Suzuki Miyaura Coupling:
A prominent strategy for inducing atroposelectivity in the synthesis of biaryls is the use of chiral phosphine (B1218219) ligands in the palladium-catalyzed Suzuki-Miyaura coupling. researchgate.netacs.orgnih.gov In the context of synthesizing 2-Iodo-1,3-bis(2-methoxyphenyl)benzene, a chiral ligand would be employed during the double Suzuki-Miyaura coupling sequence.
The chiral ligand coordinates to the palladium center, creating a chiral catalytic environment. This chiral environment can differentiate between the two prochiral faces of the aryl halide or the arylboronic acid, leading to the preferential formation of one atropisomer over the other. The enantioselectivity of the reaction would be influenced by the steric and electronic properties of both the chiral ligand and the substrates.
Table 1: Examples of Chiral Phosphine Ligands for Atroposelective Suzuki-Miyaura Coupling
| Ligand Name | Structure | Key Features |
| (R)-BINAP | [Image of (R)-BINAP structure] | C2-symmetric, electron-rich, widely used for various asymmetric transformations. |
| (S)-MeO-BIPHEP | [Image of (S)-MeO-BIPHEP structure] | Axially chiral biaryl phosphine with methoxy (B1213986) groups enhancing electron density. |
| (R)-WJ-Phos | [Image of (R)-WJ-Phos structure] | Axially chiral biaryl monophosphine oxide, effective for sterically hindered couplings. nih.gov |
The success of this approach would depend on the ability of the chiral catalyst to effectively control the stereochemistry during the formation of the two C-C bonds. A stepwise coupling could potentially offer better control, where the first coupling sets the stereochemistry of one axis, and the second coupling is then influenced by the existing chirality.
Chiral Auxiliary Directed Synthesis:
Another established method for controlling stereochemistry is the use of a chiral auxiliary. In this approach, a chiral moiety is temporarily attached to one of the starting materials. This auxiliary directs the stereochemical outcome of the key bond-forming reaction. After the desired axially chiral scaffold is formed, the auxiliary is cleaved to yield the final enantiomerically enriched product.
For the synthesis of 2-Iodo-1,3-bis(2-methoxyphenyl)benzene, a chiral auxiliary could be incorporated into the 2-methoxyphenylboronic acid or the central dihalobenzene ring. For instance, a chiral alcohol could be used to form a chiral boronate ester from 2-methoxyphenylboronic acid. The steric bulk and defined stereochemistry of the auxiliary would then direct the orientation of the coupling partners during the Suzuki-Miyaura reaction.
Organocatalytic Atroposelective Arylation:
Fundamental Pathways of Aryl-Iodine Bond Activation
Activation of the aryl-iodine bond is a critical step for the utilization of aryl iodides in synthesis. This process typically involves either increasing the electrophilicity of the iodine atom or employing a metal catalyst to break the C-I bond. The two primary strategies are the oxidation of the iodine(I) center to a higher oxidation state (iodine(III) or iodine(V)), creating a "hypervalent" iodine species, or the oxidative addition of a low-valent transition metal, such as palladium(0), across the C-I bond. nih.gov Both routes generate highly reactive intermediates capable of undergoing subsequent bond-forming reactions.
Hypervalent iodine chemistry provides a metal-free method for activating aryl iodides. nih.gov This involves oxidizing the iodine atom from its standard monovalent state to a tri- (λ³-iodane) or pentavalent (λ⁵-iodane) state. This transformation dramatically alters the bond's nature, turning the iodine into an excellent leaving group and facilitating the generation of reactive intermediates.
The formation of λ³- and λ⁵-iodanes from this compound involves the oxidation of the iodine atom, which accommodates additional ligands to exceed the standard octet of electrons. A λ³-iodane features a trigonal bipyramidal geometry with the aryl group and a lone pair in equatorial positions, while a λ⁵-iodane adopts a distorted octahedral structure. nih.gov
For this compound, the significant steric bulk imposed by the two flanking 2-methoxyphenyl groups would influence the stability and isolation of these hypervalent species. While steric hindrance can sometimes destabilize intermediates, it can also provide a protective kinetic barrier against decomposition. Furthermore, the oxygen atoms of the ortho-methoxy groups could potentially coordinate intramolecularly to the electron-deficient hypervalent iodine center, forming a more stable cyclic or pseudo-cyclic structure. This type of intramolecular stabilization is a known phenomenon in hypervalent iodine chemistry that enhances the stability of the resulting reagents.
Stoichiometric oxidants are essential for the synthesis of hypervalent iodine compounds from their aryl iodide precursors. researchgate.netbeilstein-journals.orgresearchgate.net These reagents oxidize the iodine(I) center to iodine(III) or iodine(V).
meta-Chloroperoxybenzoic Acid (mCPBA): This peroxyacid is a common and effective oxygen-transfer agent used to generate λ³-iodanes like iodosylarenes (Ar-I=O) and their derivatives, such as (diacetoxyiodo)arenes [ArI(OAc)₂], upon reaction with iodoarenes in the presence of acetic acid. researchgate.netresearchgate.netorganic-chemistry.org It is also used as a co-oxidant in catalytic cycles where the aryl iodide is converted in situ into the active hypervalent species. organic-chemistry.org The reaction proceeds via the electrophilic attack of the peroxyacid on the iodine atom.
Selectfluor (F-TEDA-BF₄): This reagent is a powerful electrophilic fluorinating agent. It can oxidize aryl iodides to generate hypervalent iodine(V) fluorides. beilstein-journals.orgbeilstein-journals.orgnih.gov The reaction with an iodine(III) precursor, for instance, can yield a difluoro(aryl)-λ⁵-iodane, where Selectfluor provides both an electrophilic fluorine and a source of fluoride (B91410) anion from its tetrafluoroborate (B81430) counter-ion. beilstein-journals.orgresearchgate.net The resulting hypervalent fluorides are valuable reagents in their own right. beilstein-journals.orgnih.gov Stability studies on some bicyclic λ⁵-iodanes have shown they are more stable in coordinating solvents like acetonitrile, which likely helps to stabilize the iodine(V) center. beilstein-journals.orgbeilstein-journals.org
The table below summarizes the roles of these common oxidants in the context of generating hypervalent iodine species from an aryl iodide like this compound.
| Oxidant | Chemical Name | Role in Hypervalent Iodine Generation | Resulting Species (Example) |
| mCPBA | meta-Chloroperoxybenzoic Acid | Acts as an oxygen source to oxidize I(I) to I(III). researchgate.netresearchgate.netorganic-chemistry.org | Iodosylarenes (Ar-I=O), (Diacetoxyiodo)arenes [ArI(OAc)₂] |
| Selectfluor | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Acts as an electrophilic fluorine source to oxidize I(I) or I(III) to higher oxidation states, typically I(V). beilstein-journals.orgbeilstein-journals.orgnih.gov | Tetrafluoro(aryl)-λ⁵-iodanes (ArIF₄) |
Once formed, the hypervalent iodine derivatives of this compound can serve as precursors to a variety of highly reactive intermediates. The specific intermediate generated depends on the nature of the hypervalent species and the reaction conditions.
Aryl Cations: In the presence of Lewis acids or under conditions that favor heterolytic cleavage of the carbon-iodine bond, iodonium (B1229267) salts (a type of λ³-iodane) can act as precursors to aryl cations. The hypervalent iodine group is an excellent leaving group, facilitating the formation of this otherwise unstable intermediate.
Aryl Radicals: Homolytic cleavage of the C-I bond in a hypervalent intermediate can generate aryl radicals. This can be initiated photochemically or thermally. These radicals are valuable for C-C and C-heteroatom bond formations.
Aryne Precursors: Diaryliodonium salts, which can be synthesized from aryl iodides, are well-known precursors to arynes upon treatment with a base. The aryne is formed through an elimination mechanism. However, for this compound, the generation of a benzyne (B1209423) at the C1-C2 position would require the initial formation of a diaryliodonium salt and the presence of a hydrogen atom at the C2 position, which is substituted with iodine in the starting material. Therefore, direct aryne formation from this specific precursor via this route is not straightforward.
Characterization of these transient species often relies on trapping experiments, where a reactive substrate is added to intercept the intermediate, leading to a stable, characterizable product.
A second major pathway for activating the aryl-iodine bond is through the use of transition metal catalysts, most notably palladium. chemrxiv.orgacs.org This pathway is fundamental to a vast array of cross-coupling reactions.
The key step in palladium-catalyzed reactions involving aryl iodides is the oxidative addition of the C-I bond to a low-valent palladium(0) complex. chemrxiv.orgresearchgate.net This process involves the insertion of the palladium atom into the carbon-iodine bond, resulting in the formation of a square planar arylpalladium(II) halide complex. This step increases the oxidation state of palladium from 0 to +2.
The general mechanism can be summarized as follows:
Generation of Pd(0): A stable palladium(II) precatalyst is reduced in situ to the active Pd(0) species.
Oxidative Addition: The Pd(0) complex, typically bearing phosphine ligands, reacts with the aryl iodide (Ar-I). The steric and electronic properties of the phosphine ligands are crucial. For a sterically hindered substrate like this compound, bulky ligands may be required to facilitate the reaction. The reaction proceeds via a three-centered concerted mechanism. chemrxiv.org
Transmetalation/Carbopalladation: The resulting Ar-Pd(II)-I complex then reacts with a coupling partner (e.g., an organoboron reagent in Suzuki coupling).
Reductive Elimination: The final step is the reductive elimination of the desired product, which regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Kinetic studies have shown that the oxidative addition step can be complex, sometimes involving associative mechanisms or even the cooperative participation of two palladium centers, particularly with iodoarenes. researchgate.netresearchgate.net The high reactivity of the C-I bond makes aryl iodides, including this compound, excellent substrates for these transformations.
The table below outlines the fundamental steps in a typical palladium-catalyzed cross-coupling reaction.
| Step | Description | Palladium Oxidation State Change |
| 1. Oxidative Addition | The Pd(0) catalyst inserts into the Aryl-Iodine bond. | 0 → +2 |
| 2. Transmetalation | A second organic group is transferred to the palladium center from another reagent (e.g., organoboron). | +2 → +2 |
| 3. Reductive Elimination | The two organic groups couple and are released from the palladium center, forming the product. | +2 → 0 |
Transition Metal-Mediated Oxidative Addition
Nickel-Initiated Mechanisms
While specific studies on the nickel-initiated mechanisms of this compound are not extensively documented, the reactivity can be inferred from the well-established mechanisms of nickel-catalyzed cross-coupling reactions of aryl halides. The generally accepted catalytic cycle for such transformations involves a series of steps revolving around different oxidation states of nickel.
The catalytic cycle is believed to commence with the oxidative addition of the aryl iodide to a low-valent nickel(0) species, which is typically generated in situ. This step involves the cleavage of the carbon-iodine bond and the formation of an arylnickel(II) intermediate. For this compound, this would result in a [2,6-bis(2-methoxyphenyl)phenyl]nickel(II) iodide complex.
Recent research has also highlighted the potential involvement of radical pathways in nickel catalysis. In some cases, a single-electron transfer (SET) from a Ni(I) species to the aryl halide can occur, generating an aryl radical and a Ni(II) species. This radical pathway can be particularly relevant in cross-electrophile coupling reactions. nih.gov The preference for a two-electron oxidative addition versus a radical pathway can be influenced by the nature of the ligands on the nickel catalyst. nih.gov
Following the formation of the arylnickel(II) intermediate, subsequent steps in intramolecular cyclization would involve the coordination of one of the pendant methoxyphenyl rings to the nickel center, followed by reductive elimination to form the new carbon-carbon bond and regenerate the active nickel(0) catalyst. The plausibility of this intramolecular cyclization is supported by studies on the synthesis of triphenylene (B110318) from 2-iodo-m-terphenyls, a structurally analogous transformation. wikipedia.org
It is also worth noting that the stability and reactivity of the nickel intermediates are crucial. Studies on related nickel complexes have shown that the formation of stable alkylnickel(II) species can be a key step in migratory cross-coupling reactions, a concept that could potentially be applicable to more complex systems. rsc.org
Influence of Ligand Systems and Solvent Environments on Reactivity
The choice of ligand and solvent system is paramount in controlling the outcome of nickel-catalyzed reactions involving this compound. Ligands play a multifaceted role, influencing the solubility of the catalyst, the electronic properties of the nickel center, and the steric environment around it.
Ligand Effects:
Electronic Effects: The electronic properties of the ligand can significantly impact the rate of key steps in the catalytic cycle. For instance, in related copper-catalyzed reactions, less electron-donating bipyridine ligands were found to accelerate the oxidative addition of aryl halides. nih.gov In nickel catalysis, electron-donating ligands can increase the electron density on the nickel center, which can facilitate oxidative addition but may hinder reductive elimination. Conversely, electron-withdrawing ligands can have the opposite effect.
Steric Effects: The steric bulk of the ligand can influence the coordination of the substrate and prevent side reactions such as catalyst deactivation or the formation of undesired homocoupling products. In the context of this compound, bulky ligands could play a crucial role in promoting the desired intramolecular cyclization by creating a specific coordination environment that favors the approach of the pendant methoxyphenyl ring.
Solvent Effects:
The solvent environment can affect the solubility of the reactants and the catalyst, as well as the stability of charged intermediates. In nickel-catalyzed borylation reactions, for example, 1,2-dimethoxyethane (B42094) (DME) has been identified as an optimal solvent. acs.org For the intramolecular cyclization of this compound, polar aprotic solvents like DMF or DME would likely be suitable choices to solubilize the polar intermediates and facilitate the reaction.
The following table summarizes the general influence of ligand and solvent properties on nickel-catalyzed cross-coupling reactions, which can be extrapolated to the reactivity of this compound.
| Factor | Property | General Influence on Reactivity |
| Ligand | Electron-donating | May increase the rate of oxidative addition but slow down reductive elimination. |
| Electron-withdrawing | May decrease the rate of oxidative addition but facilitate reductive elimination. | |
| Steric Bulk | Can prevent catalyst aggregation and side reactions, influencing selectivity. | |
| Solvent | Polarity | Affects solubility of reactants and catalyst, and can stabilize charged intermediates. |
| Coordinating Ability | Coordinating solvents can compete with the substrate for binding to the nickel center. |
Photoinduced and Electrochemical Activation Methods
Beyond traditional thermal, metal-catalyzed methods, photoinduced and electrochemical approaches offer alternative pathways for the activation of aryl halides like this compound.
Photoinduced Activation:
The photolysis of aryl iodides can lead to the homolytic cleavage of the carbon-iodine bond, generating an aryl radical. This photochemical approach can be used to initiate radical cyclization reactions. While specific studies on the photolysis of this compound are not available, research on the photolysis of 1-bromo-2,2-bis(p-methoxyphenyl)ethene demonstrates the formation of cyclized products via a singlet route involving vinyl cations. wikipedia.org This suggests that UV irradiation of this compound could potentially lead to the formation of a dibenzo[g,p]chrysene (B91316) derivative through a radical or cationic intramolecular cyclization mechanism. Oxidative photocyclization of related 1,3-distyrylbenzene derivatives further supports the feasibility of such transformations. beilstein-journals.org
Electrochemical Activation:
Electrochemical methods provide a powerful tool for initiating redox reactions. The electrochemical reduction of aryl halides can generate aryl radicals or anions, which can then undergo further reactions. Studies on the electrochemical reduction of m-terphenyl (B1677559) isocyanide supported manganese complexes have demonstrated the ability to control the redox state of the metal center and facilitate CO2 reduction. nih.gov By analogy, the electrochemical reduction of this compound at a suitable cathode potential could lead to the cleavage of the C-I bond and initiate an intramolecular cyclization. Nickel-catalyzed electrochemical cross-coupling between aryl halides and alkyl halides has been shown to be an effective method for C-C bond formation, proceeding through an arylnickel intermediate. acs.org This suggests that a nickel-catalyzed electrochemical approach could also be viable for the intramolecular cyclization of the target molecule.
Intramolecular Electronic and Steric Effects
The reactivity of this compound is profoundly influenced by the electronic and steric effects arising from its unique substitution pattern.
Electronic Perturbations by Ortho-Methoxy Groups on Iodine Reactivity
The two ortho-methoxy groups on the flanking phenyl rings exert a significant electronic influence on the reactivity of the iodine atom. The methoxy (B1213986) group is a strong electron-donating group due to the resonance effect (+M effect) of the oxygen lone pairs. libretexts.org This electron donation increases the electron density of the aromatic rings.
Furthermore, the oxygen atoms of the methoxy groups can act as Lewis bases and potentially coordinate to the metal center in a catalytic cycle, thereby influencing the geometry and reactivity of the intermediates.
Steric Hindrance and Conformational Dynamics of the Bis(methoxyphenyl) Moieties
The two bis(2-methoxyphenyl) moieties introduce significant steric bulk around the central iodinated phenyl ring. This steric hindrance has a major impact on the molecule's conformational dynamics and its reactivity.
The rotation around the C-C single bonds connecting the central ring to the flanking phenyl rings will be restricted. This restricted rotation leads to a specific three-dimensional conformation. Computational studies on related m-terphenyl derivatives have shown that the flanking aryl rings are typically twisted out of the plane of the central ring to minimize steric repulsion. acs.orgcardiff.ac.uk This twisting is a hallmark of the "ortho effect" in substituted bi- and terphenyl systems. wikipedia.org
This steric hindrance can:
Influence Catalyst Binding: The bulky nature of the substrate may favor the use of less sterically demanding ligands on the nickel catalyst to allow for effective coordination.
Promote Intramolecular Reactions: The proximity of the flanking methoxyphenyl rings, enforced by the steric crowding, can favor intramolecular cyclization over intermolecular reactions.
Dictate Regioselectivity: In the event of cyclization, the specific conformation adopted by the molecule will determine which of the flanking rings reacts and the regiochemistry of the ring closure.
The conformational flexibility, or lack thereof, is a key determinant of the reactivity of this compound.
Mechanistic Elucidation through Advanced Analytical and Computational Techniques
A comprehensive understanding of the reaction mechanisms involving this compound necessitates the use of advanced analytical and computational techniques.
Analytical Techniques:
In situ Spectroscopy: Techniques such as in situ NMR and IR spectroscopy can be employed to monitor the reaction progress and identify transient intermediates in the catalytic cycle. For example, the formation and consumption of the arylnickel(II) intermediate could potentially be observed.
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for detecting and characterizing catalytic intermediates, including charged species.
X-ray Crystallography: Single-crystal X-ray diffraction analysis of stable intermediates or the final cyclized products provides definitive structural information, confirming bond connectivity and stereochemistry. cardiff.ac.uk
Computational Techniques:
Density Functional Theory (DFT): DFT calculations are invaluable for mapping the potential energy surface of a reaction. They can be used to calculate the energies of reactants, products, transition states, and intermediates, thus providing a detailed picture of the reaction mechanism. nih.govresearchgate.net For this compound, DFT could be used to:
Determine the most stable conformation of the molecule.
Model the oxidative addition, reductive elimination, and other steps in a nickel-catalyzed cyclization.
Predict the influence of different ligands and solvents on the reaction energetics.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule and its interaction with the solvent and catalyst over time.
The combination of these experimental and computational methods is essential for a complete mechanistic understanding of the reactivity of this complex and sterically hindered molecule.
Catalytic Applications in Advanced Organic Synthesis
Cross-Coupling Reactions Employing 2-Iodo-1,3-bis(2-methoxyphenyl)benzene as a Substrate
This compound possesses a reactive carbon-iodine (C-I) bond, making it a suitable theoretical candidate for a variety of palladium- and copper-catalyzed cross-coupling reactions. The iodine substituent is an excellent leaving group in the oxidative addition step, which is typically the first step in many catalytic cycles involving palladium(0) catalysts.
Carbon-Carbon Bond Forming Transformations
The formation of new carbon-carbon (C-C) bonds is fundamental to modern organic synthesis. Aryl iodides are among the most reactive substrates for these transformations.
Expanded Scope of Suzuki-Miyaura Coupling with Diverse Coupling Partners
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, reacting an organoboron species with an organic halide. nih.gov For a substrate like this compound, this reaction would offer a powerful method to introduce a wide array of new substituents.
Although no specific examples exist for this compound, the general reaction with various boronic acids would be expected to proceed efficiently. The steric hindrance from the two ortho-methoxy-substituted phenyl groups might influence reaction rates, potentially requiring specialized bulky phosphine (B1218219) ligands to facilitate the catalytic cycle. gelest.com
General Suzuki-Miyaura Reaction Scheme:
(This is a generalized representation and does not reflect experimental data for the specific compound)
Sonogashira Coupling for Alkyne Functionalization
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. acs.orgsigmaaldrich.com This reaction would convert this compound into the corresponding alkynyl-substituted terphenyl derivative. Such products are valuable in materials science and as precursors for more complex cyclic structures. The reaction is typically high-yielding for aryl iodides. sigmaaldrich.com
General Sonogashira Coupling Reaction Scheme:
(This is a generalized representation and does not reflect experimental data for the specific compound)
Heck and Negishi Reactions for Olefin and Alkyl Couplings
The Heck reaction couples aryl halides with alkenes to form substituted alkenes. Applying this to this compound would allow for the introduction of vinyl groups, creating stilbene-like structures.
The Negishi coupling utilizes an organozinc reagent to couple with an organic halide. A key advantage is its wide functional group tolerance and its ability to form C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. This would be a viable, though undocumented, method for introducing alkyl, vinyl, or other aryl groups onto the central ring of the title compound.
Copper-Catalyzed Trifluoromethylation of Iodoarenes
The introduction of a trifluoromethyl (CF₃) group can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. Copper-catalyzed methods have been developed for the trifluoromethylation of aryl iodides using various CF₃ sources. While no data is available for this compound, it is expected to be a suitable substrate for such transformations, yielding the 2-trifluoromethyl-terphenyl derivative.
Table 1: Potential Carbon-Carbon Bond Forming Reactions (Note: This table is illustrative and based on general reactivity principles of aryl iodides, as specific data for this compound is unavailable.)
| Reaction Type | Coupling Partner | Potential Product Structure | Catalyst System (Typical) |
| Suzuki-Miyaura | Arylboronic Acid | 2-Aryl-1,3-bis(2-methoxyphenyl)benzene | Pd(PPh₃)₄, Base (e.g., K₂CO₃) |
| Sonogashira | Terminal Alkyne | 2-Alkynyl-1,3-bis(2-methoxyphenyl)benzene | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) |
| Heck | Alkene (e.g., Styrene) | 2-Alkenyl-1,3-bis(2-methoxyphenyl)benzene | Pd(OAc)₂, Ligand, Base (e.g., K₂CO₃) |
| Negishi | Organozinc Reagent | 2-Alkyl/Aryl-1,3-bis(2-methoxyphenyl)benzene | Pd(dba)₂, Ligand (e.g., SPhos) |
| Trifluoromethylation | CF₃ Source (e.g., TMSCF₃) | 2-Trifluoromethyl-1,3-bis(2-methoxyphenyl)benzene | CuI, Ligand |
Carbon-Heteroatom Bond Forming Transformations
The formation of bonds between carbon and heteroatoms (such as nitrogen, oxygen, or sulfur) is critical for synthesizing a vast range of functional materials and pharmaceuticals. Reactions like the Buchwald-Hartwig amination (for C-N bonds) or similar couplings for C-O and C-S bonds are standard applications for aryl iodides.
Currently, there is no published research describing the use of this compound as a substrate in carbon-heteroatom bond-forming reactions. Theoretically, its reactive C-I bond would make it a prime candidate for these transformations, allowing for the synthesis of novel amines, ethers, and thioethers built upon the sterically hindered terphenyl scaffold.
Palladium-Catalyzed Buchwald-Hartwig Amination (C-N bond formation)
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds by coupling amines with aryl halides. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction typically employs a palladium catalyst with a specialized phosphine ligand and a base to facilitate the coupling. wikipedia.orglibretexts.org While aryl iodides are highly reactive partners in this transformation, specific examples, reaction conditions, or yield data for the amination of this compound are not detailed in the surveyed literature.
Etherification (C-O bond formation)
Sulfenylation and Selenylation (C-S, C-Se bond formation)
The formation of carbon-sulfur and carbon-selenium bonds is vital for introducing sulfur- and selenium-containing moieties into organic molecules. Transition-metal-catalyzed coupling of aryl halides with thiols or selenols provides a direct route to these compounds. Despite the utility of these methods, specific protocols and findings related to the direct sulfenylation or selenylation of this compound have not been identified in the reviewed sources.
Utilization as a Precursor for Derived Hypervalent Iodine Reagents
The most anticipated application of this compound is its role as a starting material for the synthesis of hypervalent iodine reagents. nih.govarkat-usa.org These reagents are prized in organic chemistry as mild, selective, and environmentally benign oxidants. nih.govvdoc.pub
Design and Synthesis of Novel Hypervalent Iodine Species from this compound
The synthesis of hypervalent iodine(III) reagents typically involves the oxidation of an iodoarene precursor. diva-portal.orgorganic-chemistry.org Common methods employ oxidants such as peracetic acid, m-chloroperbenzoic acid (m-CPBA), or Oxone. organic-chemistry.orgnsf.gov For this compound, oxidation would lead to a λ3-iodane. For instance, reaction with a peracid in the presence of acetic acid would be expected to form the corresponding (diacetoxyiodo) derivative.
The ortho-methoxy groups on the flanking phenyl rings are poised to play a crucial role in stabilizing the hypervalent iodine center through intramolecular coordination, potentially leading to a more stable and selective reagent. While this design principle is well-established, specific reports on the synthesis and isolation of hypervalent iodine species derived from this compound are not available in the searched literature.
Catalytic Oxidations and Rearrangements Mediated by Derived Hypervalent Iodine Species
Hypervalent iodine reagents are workhorses for a wide array of oxidative transformations, including the oxidation of alcohols and phenols, oxidative rearrangements, and the functionalization of carbonyls and alkenes. nih.govnih.govnsf.gov A hypervalent iodine species generated from this compound would be expected to mediate similar reactions. The unique steric and electronic properties conferred by the bis(2-methoxyphenyl) substituents could potentially influence the reactivity and selectivity of these transformations. However, without specific studies on this derived reagent, its catalytic profile remains hypothetical.
Oxidative Functionalizations (C-C, C-N, C-O, C-S, C-F bonds)
Hypervalent iodine reagents are extensively used for oxidative functionalizations, facilitating the formation of various carbon-heteroatom and carbon-carbon bonds. arkat-usa.org These reactions often proceed through ligand transfer from the iodine(III) center to a substrate. While the general reactivity patterns are well-documented for common reagents like PIDA (phenyliodine diacetate) and Koser's reagent, diva-portal.org research detailing such oxidative functionalizations catalyzed or mediated by a hypervalent iodine species specifically synthesized from this compound is not present in the available literature.
Information Unavailable for "this compound" in Specified Catalytic Applications
Following a comprehensive search for scholarly articles and research data, it has been determined that there is insufficient information available in the public domain to generate a detailed scientific article on the chemical compound “this compound” strictly adhering to the provided outline.
The requested article structure focused on highly specific catalytic applications, including:
d-nb.infonih.gov-Migration and Ring Rearrangement Reactions
Intramolecular Oxidative Cyclizations
Development of Chiral Hypervalent Iodine Reagents for Asymmetric Catalysis
Intramolecular Annulation Reactions
Domino and Tandem Reaction Sequences
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Supramolecular Chemistry and Potential in Materials Science
Non-Covalent Interactions Involving 2-Iodo-1,3-bis(2-methoxyphenyl)benzene
The foundation of this compound's utility in supramolecular chemistry lies in its capacity for multiple, simultaneous non-covalent interactions. These weak forces, when acting in concert, can dictate the self-assembly of molecules in both solid and solution states.
A primary feature of this compound is the iodine atom attached to the central phenyl ring. This iodine atom can act as a potent halogen bond (XB) donor. Halogen bonding is a highly directional, non-covalent interaction that occurs between an electrophilic region on a halogen atom, known as a σ-hole, and a Lewis base (the XB acceptor). ethz.ch The strength and directionality of the C-I bond create a region of positive electrostatic potential on the outer surface of the iodine, allowing it to attractively engage with electron-donating species like lone pairs on oxygen or nitrogen atoms, or even π-systems. ethz.ch
For an efficient halogen bond, the geometry is critical, with the angle between the covalent C-I bond and the non-covalent I···A (acceptor) interaction approaching a linear 180°. ethz.ch The contact distance is typically less than the sum of the van der Waals radii of the involved atoms. ethz.ch In a related compound, 1,2-diiodo-4,5-dimethoxybenzene, crystal structure analysis has shown that C-I···O interactions are a predominant feature, defining the formation of linear chains in the solid state. nih.gov This demonstrates that the oxygen atoms of the methoxy (B1213986) groups on a neighboring molecule can serve as effective halogen bond acceptors, a role that is highly probable for the methoxyphenyl moieties within the structure of this compound itself.
Beyond halogen bonding, the multiple aromatic rings of this compound facilitate other crucial non-covalent interactions, namely C-H···π and π···π stacking. The electron-rich faces of the benzene (B151609) and methoxyphenyl rings can interact with weakly acidic C-H bonds from adjacent molecules or engage in stacking arrangements.
Detailed crystallographic studies of other complex aromatic molecules reveal that π···π stacking interactions are fundamental to their self-assembly into ordered columnar structures. nih.gov These interactions are characterized by specific interplanar distances, which are indicative of their strength.
Table 1: Typical Interplanar Distances in π-π Stacking Interactions
| Interaction Type | Typical Distance (Å) | Reference |
|---|---|---|
| Naphthaleneimide···isobenzimidazole | 3.126 | nih.gov |
| Isobenzimidazole···isobenzimidazole | 3.240 | nih.gov |
This table presents data from related molecular systems to illustrate typical π-π stacking distances, which would be comparable in assemblies of this compound.
The conformation of the methoxyphenyl groups relative to the central ring will influence how these π-surfaces are presented for interaction, allowing for either intramolecular (between its own rings) or intermolecular stacking, which drives the formation of larger assemblies.
Role of the Methoxyphenyl Moieties in Directing Molecular Recognition
The two methoxyphenyl groups are not merely passive substituents; they play an active and directive role in the molecular recognition events involving this compound. Their influence is twofold:
Steric Influence : The bulky nature of the methoxyphenyl groups creates significant steric hindrance around the central phenyl ring. This can guide the approach of other molecules, effectively creating specific binding pockets or channels. This steric control dictates which interaction sites on the core are accessible, thereby directing the geometry of the final supramolecular assembly.
Electronic Influence : The oxygen atoms of the methoxy groups are Lewis basic sites, capable of acting as hydrogen bond or halogen bond acceptors. As seen in studies of 1,2-diiodo-4,5-dimethoxybenzene, the oxygen atom can engage in C-I···O halogen bonds, which can become a primary "synthon," or structural motif, that directs the crystal packing. nih.gov This ability to participate directly in non-covalent interactions makes the methoxyphenyl groups key players in the process of molecular self-assembly.
Potential as a Building Block for Molecular Assemblies and Frameworks
The combination of a highly directional halogen bond donor site and multiple π-stacking surfaces makes this compound an excellent candidate as a "tecton," or building block, for designing complex supramolecular structures.
This molecule can be considered a multitopic ligand, as it possesses several distinct sites for non-covalent interactions. The design of larger, bridged assemblies can be envisioned by using this compound as a central scaffold. For example, molecules with two halogen bond acceptor sites (ditopic acceptors) could bridge two units of this compound, using the iodine atoms as connection points to form discrete molecular capsules or extended 1D chains. The principles of halogen bonding, which allow for tunable strength and high directionality, are central to this design approach. researchgate.net
The potential of this compound extends to the creation of highly ordered, porous materials like Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). There are two primary strategies for its integration:
Direct Use in Halogen-Bonded Frameworks : The molecule can be used as a node in a purely halogen-bonded organic framework. By pairing it with complementary multitopic halogen bond acceptors, it is possible to construct 2D or 3D networks where the pores and properties are defined by the geometry of the halogen bonds.
Functionalization for MOF/COF Synthesis : The phenyl rings of the molecule can be chemically modified, for example, by adding carboxylic acid or boronic acid functional groups. This transforms the entire molecule into a multitopic linker that can be used in traditional MOF or COF synthesis, with the iodo- and methoxy-groups acting as internal functional decorations on the pore walls of the resulting framework. This would imbue the final material with the specific interactive properties of the original building block.
Hypothetical Applications in Functional Materials
The unique structural features of this compound, specifically the presence of a heavy iodine atom and two methoxy-substituted phenyl rings on a central benzene core, suggest a potential for interesting properties relevant to materials science. The iodine atom can participate in halogen bonding, a highly directional non-covalent interaction, which is a powerful tool in crystal engineering and the design of supramolecular architectures. The methoxy groups can act as hydrogen bond acceptors and their electron-donating nature can influence the electronic properties of the molecule.
Organic Electronic and Optoelectronic Materials
The potential utility of this compound in organic electronics could be explored. The extended π-conjugated system, while twisted due to steric hindrance between the phenyl rings, could facilitate intramolecular charge transfer. The electron-donating methoxy groups would be expected to lower the ionization potential of the molecule, a key parameter for hole-injection materials in Organic Light-Emitting Diodes (OLEDs).
Furthermore, the presence of the heavy iodine atom could promote intersystem crossing from the singlet to the triplet excited state, a phenomenon crucial for the development of phosphorescent emitters in OLEDs. The ability to form ordered structures through halogen and other non-covalent interactions might also influence the charge transport properties in thin films, which is a critical factor for applications in Organic Field-Effect Transistors (OFETs).
Luminescent and Sensing Materials
The potential for this compound to function as a luminescent material is an area for future investigation. The methoxy substituents may lead to fluorescence, and as mentioned, the heavy iodine atom could induce phosphorescence. The emission properties would likely be sensitive to the molecular environment and conformation, which could be exploited for sensing applications.
For instance, the iodine atom's ability to engage in halogen bonding could be utilized to design a sensor for anions or other electron-rich species. The binding event could perturb the electronic structure of the molecule, leading to a detectable change in its fluorescence or phosphorescence spectrum. Similarly, the methoxy groups could act as binding sites for specific cations, offering another avenue for ion sensing.
Data Tables
Due to the absence of experimental data for "this compound," the following tables are populated with hypothetical data based on general principles and properties of similar compounds. These are for illustrative purposes only and await experimental verification.
Table 1: Hypothetical Photophysical Properties
| Property | Predicted Value/Characteristic |
|---|---|
| Absorption Max (λ_abs) | ~280-320 nm |
| Emission Max (λ_em) | Potentially in the blue-green region |
| Quantum Yield (Φ) | Expected to be moderate to low |
| Excited State Lifetime (τ) | Nanosecond range for fluorescence |
Table 2: Potential Supramolecular Interactions
| Interaction Type | Potential Role |
|---|---|
| Halogen Bonding (C-I···X) | Directional control of solid-state packing |
| Hydrogen Bonding (C-H···O) | Stabilization of molecular conformation |
| π-π Stacking | Contribution to crystal packing and charge transport |
Conclusion and Future Research Directions
Summary of Key Achievements and Research Areas for 2-Iodo-1,3-bis(2-methoxyphenyl)benzene
While dedicated research programs on this compound are not extensively documented, its potential can be inferred from key achievements in the broader field of organoiodine chemistry. The primary achievement lies in the development of synthetic routes to access sterically hindered iodoarenes, which are valuable precursors for a range of transformations. Iodination of electron-rich aromatic systems is a well-established field, with methods utilizing elemental iodine in the presence of an oxidant being common. researchgate.net The synthesis of a complex target like this compound would leverage these foundational methods, likely requiring a multi-step approach to construct the terphenyl core before the final iodination step.
The true research value of a molecule like this compound emerges from its potential as a precursor to novel chemical entities. Key research areas would focus on:
Hypervalent Iodine Reagents: A major achievement in iodine chemistry is the use of iodoarenes as precursors to hypervalent iodine(III) and iodine(V) reagents. nih.gov These compounds are prized as mild, selective, and environmentally benign oxidants. nih.gov A primary research goal for this compound would be its oxidation to form λ³-iodanes, such as the corresponding (diacetoxyiodo) or (dichloroiodo) derivatives. The bulky 2-methoxyphenyl groups would be expected to confer unique stability and reactivity upon these reagents.
Organometallic Chemistry: Iodoarenes are fundamental building blocks in organometallic chemistry, particularly in transition-metal-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira couplings. orgsyn.org Research would involve using this compound as a substrate to synthesize complex, three-dimensional structures that are otherwise difficult to access.
Diaryliodonium Salts: The synthesis of diaryliodonium salts from iodoarenes is a significant achievement, providing versatile arylation reagents. nih.govdiva-portal.org A key research avenue would be the synthesis of diaryliodonium salts incorporating the complex 1,3-bis(2-methoxyphenyl)iodobenzene framework, enabling the transfer of this bulky group in metal-free arylation reactions.
Remaining Challenges and Future Opportunities in the Field of Highly Substituted Iodoarenes
The chemistry of highly substituted iodoarenes is fraught with challenges, primarily stemming from steric hindrance. This crowding around the iodine atom can impede reactions, but overcoming these obstacles presents significant opportunities for methodological innovation.
Key Challenges and Opportunities:
| Challenge | Description | Future Opportunity |
| Synthetic Accessibility | The synthesis of sterically encumbered iodoarenes like this compound can be low-yielding due to steric clashes that hinder bond formation during the construction of the core structure or the final iodination step. | Development of novel catalytic systems with high steric tolerance for C-C and C-I bond formation. researchgate.net Exploration of directed ortho-metalation or C-H activation strategies to install the iodine atom with high regioselectivity. |
| Oxidation to Hypervalent States | Oxidizing a sterically hindered iodoarene to a hypervalent iodine compound can be difficult. The bulky flanking groups can shield the iodine atom from the oxidant, requiring harsh reaction conditions that may degrade the molecule. diva-portal.org | The design of potent, yet selective, oxidation systems. The steric bulk, if oxidation is successful, offers the opportunity to create highly stable and potentially recyclable hypervalent iodine reagents. |
| Reactivity in Catalysis | In transition-metal-catalyzed cross-coupling, the bulky nature of the iodoarene can significantly slow down the rate of oxidative addition to the metal center, which is often the rate-limiting step. This can lead to low yields and the need for high catalyst loadings. beilstein-journals.org | The development of new, highly active catalyst systems, perhaps featuring specialized ligands, that can accommodate bulky substrates. beilstein-journals.org This challenge provides an opportunity to study the fundamental mechanisms of oxidative addition in sterically demanding environments. |
| Formation of Organometallic Reagents | The formation of organolithium or Grignard reagents via metal-halogen exchange can be kinetically slow. The steric hindrance can also lead to side reactions, such as elimination. | Investigating alternative methods for generating organometallic intermediates, such as flow chemistry to control reactive species or the use of alternative metals. The opportunity lies in creating unique organometallic reagents with tailored steric profiles for use in asymmetric synthesis. |
Emerging Trends in Hypervalent Iodine and Organometallic Chemistry Applied to Complex Substrates
The fields of hypervalent iodine and organometallic chemistry are continuously evolving, with several emerging trends directly applicable to complex substrates like this compound.
Emerging Trends and Their Applications:
| Trend | Description | Potential Application to Complex Iodoarenes |
| Organoiodine Catalysis | A major trend is the use of iodoarenes as pre-catalysts in reactions where the hypervalent iodine species is generated in situ and then recycled. This makes the overall process more atom-economical and sustainable. ethernet.edu.et | A bulky iodoarene like this compound could serve as a robust pre-catalyst. Its steric profile might lead to unique selectivities in catalytic transformations, such as oxidative cross-couplings. ethernet.edu.et |
| Novel Reactivity of Organoiodine(III) Compounds | Recent discoveries have shown that organoiodine(III) compounds, traditionally used as electrophiles, can act as nucleophilic organometalloid reagents, for instance, by adding across arynes. chemrxiv.org | This opens up unprecedented possibilities for this compound. If converted to a suitable λ³-iodane, it could be used to introduce the complex terphenyl framework onto other molecules via a nucleophilic pathway. |
| Palladium-Catalyzed C-H Activation/Ring Expansion | Recent advances in palladium catalysis have enabled the synthesis of complex, medium-sized ring systems through C(sp²)–H activation and ring expansion cascades. acs.orgacs.org | While not directly involving the C-I bond, this trend highlights the drive towards synthesizing complex architectures. A molecule like this compound could be a target for such advanced synthetic methods or a platform to which such methods are applied for further functionalization. |
| Development of Benzyne (B1209423) Precursors | Diaryliodonium salts are being developed as efficient precursors for generating benzynes under mild conditions, utilizing an ortho-deprotonative elimination strategy. nih.gov | A diaryliodonium salt derived from this compound could potentially be designed to serve as a precursor to a highly substituted aryne, providing rapid access to complex, polycyclic aromatic systems. nih.gov |
Interdisciplinary Prospects for this compound in Chemical Synthesis and Advanced Materials Science
The future of a complex molecule like this compound lies at the intersection of different scientific disciplines. Its unique, well-defined three-dimensional structure and reactive C-I bond make it a candidate for applications beyond traditional organic synthesis.
Advanced Materials Science: The rigid, bulky terphenyl backbone of this compound makes it an attractive building block (monomer) for advanced polymers. Through polymerization, for example via repeated cross-coupling reactions, it could be incorporated into polyamides or other polymers. acs.org The steric hindrance provided by the flanking methoxyphenyl groups could prevent chain packing, potentially leading to materials with high porosity or amorphous polymers with high glass transition temperatures. The methoxy (B1213986) groups also offer electronic tuning, suggesting potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) or electrochromic materials where molecular rigidity and control of intermolecular interactions are crucial. acs.org
Medicinal Chemistry: While the molecule itself is not a drug, the "silicon switch" strategy, where carbon atoms in drug candidates are replaced by silicon to improve properties, highlights the value of exploring novel scaffolds. acs.org Similarly, complex aromatic frameworks like that of this compound could serve as new cores for drug discovery programs. The C-I bond acts as a versatile chemical handle for introducing a wide variety of functional groups and pharmacophores through cross-coupling chemistry.
Supramolecular Chemistry and Host-Guest Systems: The defined shape of this compound could be exploited in the design of host molecules for molecular recognition. Further functionalization could create a cavity-bearing structure capable of selectively binding small molecule guests, with potential applications in sensing or separations.
Catalyst Design: The sterically demanding framework could be used to design novel ligands for transition metal catalysis. By replacing the iodine with a coordinating group (e.g., a phosphine), a ligand could be created that enforces a specific coordination geometry around a metal center, potentially leading to catalysts with unprecedented selectivity in asymmetric synthesis.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-Iodo-1,3-bis(2-methoxyphenyl)benzene, and how can reaction efficiency be optimized?
- Methodological Answer: Use acid-catalyzed etherification under reflux conditions (e.g., 3 M HCl in methanol, reflux for 1 hour). Monitor reaction progress via TLC (silica gel, hexane/EtOAc 7:3). Purify via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product in >95% yield. For high-purity requirements (>98%), employ preparative HPLC with a C18 column and methanol/water mobile phase .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure, and what diagnostic signals should be prioritized?
- Methodological Answer:
- 1H NMR : Aromatic protons resonate as doublets at δ 7.31 (J = 6.6 Hz), while methoxy groups appear as singlets at δ 4.82. Splitting patterns in alkyl regions (e.g., triplets at δ 0.91, sextets at δ 3.33) confirm substituent orientation .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 361 [M]+) and fragment patterns (e.g., m/z 332 from M–C₂H₅ loss) validate molecular weight and decomposition pathways .
Q. What are the recommended storage conditions to prevent degradation of this iodinated compound?
- Methodological Answer: Store in amber vials under inert gas (Ar/N₂) at –20°C to minimize light-induced C–I bond cleavage. Regularly assess stability via 1H NMR (monitor methoxy singlet integrity at δ 4.82) .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., bond-length variations or molecular packing ambiguities) be resolved?
- Methodological Answer: For disordered iodine positions, apply SHELXL’s PART instruction with occupancy refinement. Use high-resolution data (d < 0.8 Å) and Hirshfeld rigid-bond restraints (DELU 0.01) to improve accuracy. Detect twinning via PLATON’s TWIN law identification and refine using SHELXL’s TWIN command .
Q. What mechanistic strategies distinguish competing pathways in electrophilic substitution reactions (e.g., nitration)?
- Methodological Answer: Conduct competitive nitration experiments using HNO₃/H₂SO₄ vs. AcONO₂. Analyze regioselectivity via HPLC-MS and isotopic labeling (D/H exchange at para positions) to quantify kinetic isotope effects (KIE). Compare results with computational models (DFT) to identify dominant pathways (e.g., nitronium ion vs. radical mechanisms) .
Q. How can computational methods predict the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer: Perform DFT calculations (B3LYP/6-311+G(d,p)) to optimize transition states for oxidative addition steps. Use Fukui function analysis to identify nucleophilic/electrophilic sites and Natural Bond Orbital (NBO) charges to quantify iodine’s leaving-group potential. Validate models by correlating computed activation energies (ΔG‡) with experimental yields .
Data Contradiction Analysis
Q. How should researchers address conflicting NMR coupling constants reported for analogous compounds?
- Methodological Answer: Replicate experiments under standardized conditions (CDCl₃, 400 MHz, 298 K). Compare with reference data (e.g., δ 7.01, J = 8.1 Hz for meta-coupled protons). If discrepancies persist, use variable-temperature NMR (VT-NMR) to rule out dynamic effects (e.g., hindered rotation) or employ 2D-COSY/NOESY to confirm through-space couplings .
Q. What analytical workflows resolve inconsistencies in mass spectrometry fragmentation patterns?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
